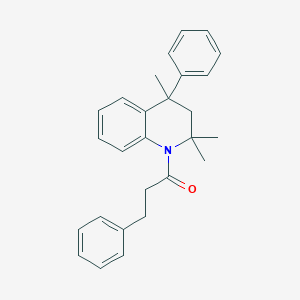![molecular formula C20H21BrN2O6 B401023 ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE](/img/structure/B401023.png)
ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE: is a complex organic compound that features a combination of phenoxy, bromo, methoxy, and acetic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE typically involves multiple steps. The starting materials often include 4-bromo-2-methoxyphenol and phenoxyacetic acid. The synthesis may involve the following steps:
Bromination: Introduction of the bromo group to the phenol ring.
Methoxylation: Addition of the methoxy group.
Acetylation: Formation of the acetyl group.
Hydrazonomethylation: Introduction of the hydrazonomethyl group.
Phenoxyacetic Acid Coupling: Final coupling with phenoxyacetic acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups.
Reduction: Reduction reactions can occur at the hydrazonomethyl group.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its unique functional groups.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential use in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The bromo and methoxy groups may facilitate binding to enzymes or receptors, while the hydrazonomethyl group could participate in redox reactions or form covalent bonds with biological molecules.
Comparison with Similar Compounds
2-Bromo-4-methoxybenzoic acid: Shares the bromo and methoxy functional groups.
4-Bromo-2-methoxyphenol: Similar structure but lacks the acetic acid and hydrazonomethyl groups.
Phenoxyacetic acid: Contains the phenoxy and acetic acid groups but lacks the bromo and methoxy groups.
Uniqueness:
- The combination of bromo, methoxy, phenoxy, acetyl, and hydrazonomethyl groups in ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE makes it unique. This unique structure provides a diverse range of reactivity and potential applications in various fields.
Properties
Molecular Formula |
C20H21BrN2O6 |
|---|---|
Molecular Weight |
465.3g/mol |
IUPAC Name |
ethyl 2-[2-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H21BrN2O6/c1-3-27-20(25)13-29-16-7-5-4-6-14(16)11-22-23-19(24)12-28-17-9-8-15(21)10-18(17)26-2/h4-11H,3,12-13H2,1-2H3,(H,23,24)/b22-11+ |
InChI Key |
NWDGUEUPJFGXND-SSDVNMTOSA-N |
SMILES |
CCOC(=O)COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Br)OC |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl 4-bromobenzoate](/img/structure/B400941.png)
![8-ethoxy-N-(4-ethylphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400943.png)

![(3E)-3-{2-[(4-chlorophenyl)acetyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B400948.png)

![N-[(E)-[4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxobutan-2-ylidene]amino]thiophene-2-carboxamide](/img/structure/B400953.png)
![DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B400955.png)



![1-[(4-Bromophenyl)carbonyl]-2,2,4-trimethyl-4-(4-methylphenyl)-6-(triphenylmethyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B400961.png)
![N-(3-fluorophenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400962.png)
![2-(4-aminophenyl)-1-phenyl-3-(4-propylphenyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B400963.png)
